molecular formula C11H12N4O4 B2754858 N-[(Z)-3-Hydrazinyl-1-(2-nitrophenyl)-3-oxoprop-1-en-2-yl]acetamide CAS No. 929973-13-7

N-[(Z)-3-Hydrazinyl-1-(2-nitrophenyl)-3-oxoprop-1-en-2-yl]acetamide

Cat. No.: B2754858
CAS No.: 929973-13-7
M. Wt: 264.241
InChI Key: FAAHVVAUGHBRRY-UHFFFAOYSA-N
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Description

N-[(Z)-3-Hydrazinyl-1-(2-nitrophenyl)-3-oxoprop-1-en-2-yl]acetamide is a complex organic compound with significant potential in various scientific fields. This compound features a hydrazinyl group, a nitrophenyl group, and an oxopropenyl group, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Z)-3-Hydrazinyl-1-(2-nitrophenyl)-3-oxoprop-1-en-2-yl]acetamide typically involves the reaction of hydrazine derivatives with nitrophenyl compounds under controlled conditions. One common method includes the condensation of 2-nitrobenzaldehyde with hydrazine hydrate, followed by acetylation with acetic anhydride. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[(Z)-3-Hydrazinyl-1-(2-nitrophenyl)-3-oxoprop-1-en-2-yl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while oxidation can produce various oxides .

Scientific Research Applications

N-[(Z)-3-Hydrazinyl-1-(2-nitrophenyl)-3-oxoprop-1-en-2-yl]acetamide has diverse applications in scientific research:

Mechanism of Action

The mechanism by which N-[(Z)-3-Hydrazinyl-1-(2-nitrophenyl)-3-oxoprop-1-en-2-yl]acetamide exerts its effects involves interactions with specific molecular targets. The hydrazinyl group can form covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, the nitrophenyl group can participate in redox reactions, affecting cellular pathways and signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(Z)-3-Hydrazinyl-1-(2-nitrophenyl)-3-oxoprop-1-en-2-yl]acetamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications, distinguishing it from other similar molecules .

Properties

IUPAC Name

N-[(Z)-3-hydrazinyl-1-(2-nitrophenyl)-3-oxoprop-1-en-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O4/c1-7(16)13-9(11(17)14-12)6-8-4-2-3-5-10(8)15(18)19/h2-6H,12H2,1H3,(H,13,16)(H,14,17)/b9-6-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAAHVVAUGHBRRY-TWGQIWQCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(=CC1=CC=CC=C1[N+](=O)[O-])C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N/C(=C\C1=CC=CC=C1[N+](=O)[O-])/C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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